Ethyl 2-((2-nitrophenyl)thio)acetate
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Overview
Description
Ethyl 2-((2-nitrophenyl)thio)acetate is an organic compound characterized by its molecular structure, which includes an ethyl group, a nitro group, and a thioacetate group
Synthetic Routes and Reaction Conditions:
Thiol-ene Reaction: This method involves the reaction of 2-nitrophenylthiol with ethyl chloroacetate in the presence of a base such as triethylamine.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of ethyl bromoacetate with 2-nitrophenylthiol under basic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitroso compound.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different set of chemical properties.
Substitution: The thioacetate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as tin chloride or iron powder.
Substitution: Utilizing nucleophiles like sodium methoxide or ammonia.
Major Products Formed:
Nitroso derivatives from oxidation.
Amino derivatives from reduction.
Various substituted thioacetates from nucleophilic substitution.
Scientific Research Applications
Ethyl 2-((2-nitrophenyl)thio)acetate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of thiol-containing biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-((2-nitrophenyl)thio)acetate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Ethyl 2-((4-nitrophenyl)thio)acetate: Similar structure but with a different position of the nitro group.
Ethyl 2-((3-nitrophenyl)thio)acetate: Another positional isomer with distinct chemical properties.
Ethyl 2-((2-nitrophenyl)acetate): Similar core structure but lacking the thioacetate group.
This comprehensive overview highlights the significance of Ethyl 2-((2-nitrophenyl)thio)acetate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 2-(2-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJBUPPYBALQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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